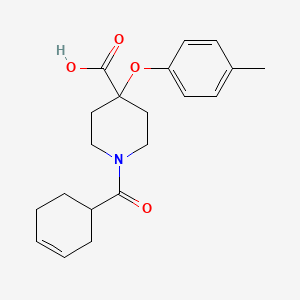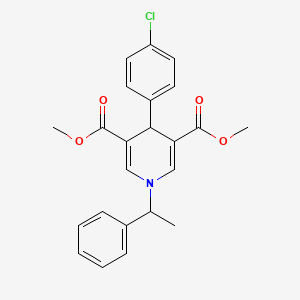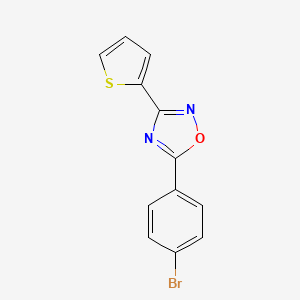![molecular formula C18H18ClNO B5319937 1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride](/img/structure/B5319937.png)
1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride, also known as Furfenorex, is a psychostimulant drug that belongs to the amphetamine family. It was first synthesized in the 1960s and was used as an appetite suppressant and weight loss aid. However, due to its potential for abuse and addiction, it is no longer used for medical purposes. In recent years, Furfenorex has gained attention in the scientific community for its potential use in research.
作用機序
The exact mechanism of action of 1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride is not fully understood. However, it is believed to work by blocking the reuptake of dopamine, norepinephrine, and serotonin, which leads to an increase in their levels in the brain. This, in turn, leads to an increase in the activity of the central nervous system.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to decrease appetite and induce weight loss. Additionally, this compound has been shown to have anxiogenic effects, which can lead to increased anxiety and agitation.
実験室実験の利点と制限
One advantage of using 1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride in lab experiments is its ability to increase locomotor activity in animals. This can be useful in studying the effects of psychostimulants on the central nervous system. However, one limitation of using this compound is its potential for abuse and addiction. Care must be taken to ensure that it is used only for research purposes and not for recreational use.
将来の方向性
There are a number of potential future directions for research on 1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). This compound has been shown to increase the release of dopamine, which is a neurotransmitter that is often targeted in the treatment of ADHD. Additionally, this compound may have potential as a treatment for depression, as it has been shown to increase levels of serotonin, which is often targeted in the treatment of depression.
Another area of interest is the development of new psychostimulant drugs based on the structure of this compound. By modifying the structure of this compound, it may be possible to develop drugs with improved efficacy and reduced potential for abuse and addiction.
In conclusion, this compound is a psychostimulant drug that has gained attention in the scientific community for its potential use in research. It has been shown to have a number of biochemical and physiological effects and has potential as a treatment for ADHD and depression. However, care must be taken to ensure that it is used only for research purposes and not for recreational use.
合成法
The synthesis of 1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride involves the reaction of 2-(2-chlorophenyl)acetonitrile with 5-phenyl-2-furanmethanol in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of this compound. The synthesis method is relatively straightforward and can be performed in a laboratory setting.
科学的研究の応用
1-phenyl-N-[(5-phenyl-2-furyl)methyl]methanamine hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in mood, motivation, and reward. This compound has also been shown to increase locomotor activity in animals, indicating its potential as a psychostimulant.
特性
IUPAC Name |
1-phenyl-N-[(5-phenylfuran-2-yl)methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO.ClH/c1-3-7-15(8-4-1)13-19-14-17-11-12-18(20-17)16-9-5-2-6-10-16;/h1-12,19H,13-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBGWKUOWBLEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,5-dichloro-4-pyridinyl)methyl]-2-ethyl-1-isopropylpiperazine](/img/structure/B5319855.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5319862.png)
![1-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5319865.png)
![N-(3-chlorophenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5319872.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}piperidin-2-one](/img/structure/B5319878.png)
![1-methyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5319894.png)
![3-fluoro-N-{1-[1-(2-methoxy-2-methylpropanoyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5319914.png)


![4'-(hydroxymethyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5319953.png)


![6-[3-(hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B5319970.png)
![3-chloro-4-ethoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5319971.png)